molecular formula C21H21NO3S B2465355 N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 1903279-60-6

N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2465355
CAS RN: 1903279-60-6
M. Wt: 367.46
InChI Key: JZRLQKXGHQNMCN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that includes a naphthalene and a benzo[b]thiophene moiety. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Benzo[b]thiophene is a heterocyclic compound with a five-membered ring containing a sulfur atom fused to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 1,2,3,4-tetrahydronaphthalen-1-ol and 1,2,3,4-tetrahydro-6-methoxynaphthalene moieties would contribute to the complexity of the structure.


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The presence of the hydroxy and methoxy groups could make the compound reactive towards electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of multiple rings and functional groups could potentially result in a relatively high molecular weight .

Scientific Research Applications

Acid-Catalyzed Solvolytic Elimination (Aromatization) of Allylic Ethers and Alcohols

Research highlights the role of acid-catalyzed solvolysis in the transformation of 1-methoxy-1-methyl-1,4-dihydronaphthalene to its elimination product, demonstrating a process relevant for understanding the stability and reactivity of carbocations, potentially useful in organic synthesis and chemical engineering applications (Jia & Thibblin, 2001).

Rearrangement of Spiro[indane-1,3′-thiophene] and Spiro[naphthalene-1,3′-thiophene] Derivatives

This study introduces a new rearrangement process for spiro[indane-1,3′-thiophene] and spiro[naphthalene-1,3′-thiophene] derivatives, leading to the formation of products with potential applications in organic chemistry and materials science (Bogdanowicz-Szwed et al., 2010).

Sigma(1) Receptor Binding and Activity

The modification of the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives explores selective binding and activity at the sigma(1) receptor, suggesting implications for the development of new pharmacological tools in neurology and psychiatry (Berardi et al., 2005).

Arylamides Hybrids for PET Radiotracers Development

This study involves the creation of arylamides hybrids from high-affinity σ2 receptor ligands for the development of PET radiotracers, indicating significant potential for diagnostic imaging in oncology (Abate et al., 2011).

Synthesis of Novel Compounds

Various studies have focused on the synthesis of novel compounds with potential applications in medicinal chemistry, drug discovery, and organic synthesis, as seen in the preparation of specific methyl and hydroxythieno derivatives (Moloney, 2001; Adachi, 1973; Taylor et al., 1967).

properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO3S/c1-25-16-8-9-17-14(11-16)6-4-10-21(17,24)13-22-20(23)19-12-15-5-2-3-7-18(15)26-19/h2-3,5,7-9,11-12,24H,4,6,10,13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRLQKXGHQNMCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC4=CC=CC=C4S3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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